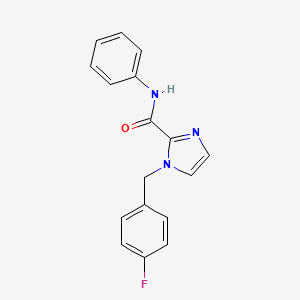

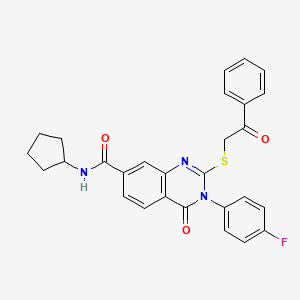

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

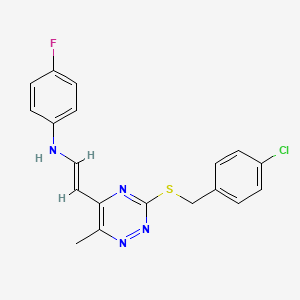

The compound “1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the fluoren-9-ylmethoxycarbonyl group, the introduction of the fluoro group at the 6-position of the indole ring, and the formation of the carboxylic acid group at the 2-position. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluoren-9-ylmethoxycarbonyl group attached to the nitrogen of the indole ring, a fluorine atom at the 6-position of the indole ring, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The fluoren-9-ylmethoxycarbonyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The fluorine atom might be susceptible to nucleophilic aromatic substitution reactions, and the carboxylic acid group could participate in a variety of reactions, including esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the large, nonpolar fluoren-9-ylmethoxycarbonyl group could make it more soluble in nonpolar solvents .Applications De Recherche Scientifique

Synthesis of Derivatives and Analogs:

- 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid and its high-yield synthesis from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester are key components in chemical synthesis, showcasing the versatility of fluorenyl derivatives in forming complex organic compounds (Le & Goodnow, 2004).

- N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been used to efficiently synthesize oligomers varying in length, indicating the potential of fluorenyl derivatives in polymer science and drug delivery systems (Gregar & Gervay-Hague, 2004).

Photophysics and Imaging:

- A study on the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative highlighted its potential in bioimaging, with efficient two-photon fluorescence microscopy imaging for cell targeting, indicating the compound's application in medical diagnostics and research (Morales et al., 2010).

Photomechanical Materials:

- Fluorinated derivatives of 9-anthracene carboxylic acid, structurally similar to fluorenyl derivatives, have shown a reversible photomechanical response, hinting at the potential of fluorenyl derivatives in developing advanced materials for applications like data storage and molecular machines (Zhu et al., 2014).

Solid Phase Synthesis and Organic Electronics:

- Fluorenyl derivatives have been utilized as linkers for solid-phase synthesis, showing higher acid stability compared to standard resins, and finding application in the synthesis of complex molecules with high purity and yield, demonstrating their significance in pharmaceutical and organic chemistry (Bleicher et al., 2000).

- Novel full hydrocarbons based on fluorenyl derivatives have been designed for organic light-emitting diodes (OLEDs), showcasing their application in creating advanced, efficient lighting and display technologies (Ye et al., 2010).

Mécanisme D'action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

Orientations Futures

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used as a building block for the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry or material science .

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO4/c25-15-10-9-14-11-22(23(27)28)26(21(14)12-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYFHUWAUMAHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C1C=CC(=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)

![N-(4-isopropylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797857.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)

![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)